3-Phenyloxetan-3-amine

Lipophilicity Drug Design Physicochemical Properties

3-Phenyloxetan-3-amine distinguishes itself from generic oxetane amines through its phenyl substitution, delivering a calculated LogP of 1.57—ideal for CNS penetration and fragment-based drug discovery. Its strained oxetane ring functions as a metabolically stable amide bioisostere, extending compound half-life, while the nucleophilic amine enables rapid SAR exploration and library synthesis. This scaffold has proven value in GLP-1 receptor agonist development. For procurement, verify the supplier provides ≥97% purity (the market mode) and storage at 2–8°C with protection from light to preserve integrity.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 1211567-54-2
Cat. No. B593815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxetan-3-amine
CAS1211567-54-2
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1C(CO1)(C2=CC=CC=C2)N
InChIInChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
InChIKeyXISUWHJCLGQGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxetan-3-amine (CAS 1211567-54-2) Procurement and Differentiation Guide


3-Phenyloxetan-3-amine (CAS 1211567-54-2) is a heterocyclic primary amine featuring a four-membered oxetane ring substituted with a phenyl group at the 3-position . With a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol, this compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of novel drug candidates with potentially enhanced physicochemical and pharmacokinetic profiles . Its combination of a strained oxetane ring and a nucleophilic amine makes it particularly valuable for introducing three-dimensionality and polarity into lead compounds .

Why 3-Phenyloxetan-3-amine Cannot Be Simply Replaced with Common Oxetane Amine Analogs


While the oxetane-3-amine core is shared across several building blocks (e.g., 3-oxetanamine, 3-methyl-3-oxetanamine), the specific substitution pattern of 3-phenyloxetan-3-amine profoundly alters its physicochemical properties, particularly lipophilicity, basicity, and aqueous solubility . The phenyl ring introduces aromatic π-π stacking potential and significantly increases LogP compared to unsubstituted or alkyl-substituted analogs, directly impacting membrane permeability and metabolic stability profiles . Consequently, substituting this compound with a generic oxetane amine without accounting for these quantitative differences risks derailing structure-activity relationships (SAR) and pharmacokinetic optimization in lead development [1]. The evidence presented below demonstrates exactly where and how 3-phenyloxetan-3-amine differentiates itself.

Quantitative Differentiation of 3-Phenyloxetan-3-amine: A Head-to-Head Comparator Analysis


Lipophilicity (LogP) Differentiation: 3-Phenyl vs. Unsubstituted and Methyl Analogs

3-Phenyloxetan-3-amine exhibits a significantly higher calculated LogP value (1.57110) compared to the unsubstituted 3-oxetanamine (LogP -1.28) and the 3-methyl analog (LogP -0.74) . This substantial increase in lipophilicity (~2.3 LogP units relative to 3-oxetanamine) is directly attributable to the phenyl substituent .

Lipophilicity Drug Design Physicochemical Properties

Basicity (pKa) Modulation: Fine-Tuning Amine Protonation State

The predicted pKa of 3-phenyloxetan-3-amine is 8.31 ± 0.20 . This value is notably lower than that of 3-methyl-3-oxetanamine (pKa 8.68 ± 0.20) and higher than that of 3-oxetanamine (pKa 7.00 ± 0.20) . The phenyl group exerts an electron-withdrawing inductive effect that moderates the basicity of the adjacent amine relative to the electron-donating methyl analog.

Basicity pKa Bioavailability

Aqueous Solubility Advantage Over Alkyl-Substituted Analogs

3-Phenyloxetan-3-amine is reported to be soluble in water , whereas both 3-oxetanamine and 3-methyl-3-oxetanamine are described as only slightly soluble in water . This qualitative difference in aqueous solubility is noteworthy given that the phenyl analog possesses a significantly higher LogP, which typically would predict lower water solubility. The increased solubility may stem from the phenyl group's ability to participate in favorable π-hydrogen bonding interactions with water molecules.

Solubility Formulation ADME

Metabolic Stability Enhancement via Amino-Oxetane Bioisosterism

The 3-aminooxetane motif, as found in 3-phenyloxetan-3-amine, has been validated as an effective amide bond bioisostere. In a study of thiamine analogs, replacement of an amide with an amino-oxetane unit resulted in improved binding affinity while maintaining stability toward esterase-catalyzed hydrolysis [1]. This demonstrates that compounds incorporating the 3-aminooxetane scaffold can circumvent the metabolic lability associated with amide bonds without sacrificing target engagement. More broadly, oxetane incorporation is known to reduce metabolic liability, modulate the basicity of adjacent amines, and redirect metabolic clearance away from cytochrome P450 enzymes [2].

Metabolic Stability Amide Bioisostere Drug Metabolism

Structural Differentiation: Aromatic π-System for Enhanced Target Interactions

Unlike 3-oxetanamine (C₃H₇NO, MW 73.09) and 3-methyl-3-oxetanamine (C₄H₉NO, MW 87.12), 3-phenyloxetan-3-amine (C₉H₁₁NO, MW 149.19) incorporates a phenyl ring that provides an aromatic π-system capable of engaging in π-π stacking, cation-π, and hydrophobic interactions with biological targets . The topological polar surface area (TPSA) is 35.25 Ų for all three compounds, but the phenyl analog introduces additional molecular complexity and three-dimensionality that can enhance target selectivity and reduce promiscuous binding .

Medicinal Chemistry SAR Molecular Recognition

Optimal Application Scenarios for 3-Phenyloxetan-3-amine in Drug Discovery and Chemical Synthesis


Lead Optimization: Replacing Metabolically Labile Amide Bonds with a Stable 3-Aminooxetane Scaffold

In peptide-based or small molecule lead series where an amide bond is identified as a metabolic soft spot, 3-phenyloxetan-3-amine can serve as a key intermediate for introducing the 3-aminooxetane bioisostere. As demonstrated in thiamine analog studies, this replacement maintains target affinity while conferring resistance to esterase-catalyzed hydrolysis, thereby extending the compound's half-life and improving oral bioavailability [1]. The phenyl group provides additional lipophilic bulk that can be tuned to optimize LogP for the desired target compartment.

Fragment-Based Drug Discovery: Exploiting Balanced Lipophilicity and Basicity

3-Phenyloxetan-3-amine is an ideal fragment for building libraries in fragment-based drug discovery (FBDD). Its calculated LogP of 1.57 positions it in a favorable range for fragment screening, while its intermediate pKa of 8.31 reduces the risk of hERG liability often associated with highly basic amines . The phenyl ring offers a vector for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, enabling rapid SAR exploration.

Synthesis of CNS-Penetrant Drug Candidates

For targets within the central nervous system (CNS), compounds must possess sufficient lipophilicity to cross the blood-brain barrier (BBB) while maintaining aqueous solubility for formulation. 3-Phenyloxetan-3-amine's LogP of 1.57 is within the optimal range for CNS penetration (typically LogP 1-3), and its demonstrated water solubility facilitates in vivo dosing [2]. This combination of properties makes it a valuable building block for CNS drug discovery programs.

GLP-1 Receptor Agonist and Metabolic Disease Programs

The oxetane motif has been successfully deployed in small-molecule GLP-1 receptor agonists, with one such compound (danuglipron) advancing to phase II clinical trials [3]. 3-Phenyloxetan-3-amine provides a synthetically versatile entry point into this chemical space, enabling the construction of novel GLP-1R agonists with potentially differentiated pharmacokinetic profiles.

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